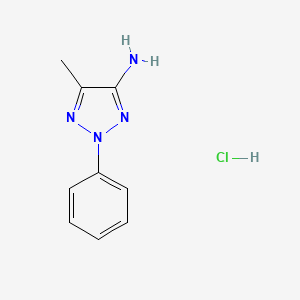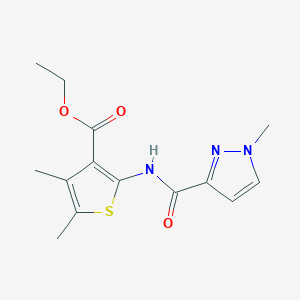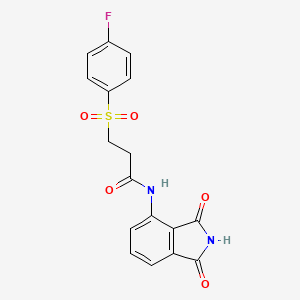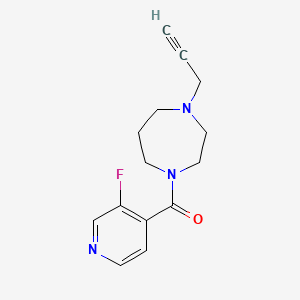
1-(3-Fluoropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes. This compound features a unique structure combining a fluoropyridine moiety with a diazepane ring, making it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Fluoropyridine Moiety: Starting with a pyridine derivative, fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Diazepane Ring Formation: The diazepane ring can be synthesized via cyclization reactions involving diamines and appropriate electrophiles.
Alkynylation: The prop-2-yn-1-yl group can be introduced through Sonogashira coupling reactions using alkynes and palladium catalysts.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions: 1-(3-Fluoropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogenation or metal hydrides (e.g., lithium aluminum hydride) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyridine derivatives.
科学研究应用
1-(3-Fluoropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric disorders.
Biological Studies: The compound may serve as a probe in biochemical assays to study enzyme interactions or receptor binding.
Materials Science: Its unique structure can be exploited in the design of novel materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 1-(3-Fluoropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoropyridine moiety can enhance binding affinity and specificity, while the diazepane ring can influence the compound’s pharmacokinetic properties.
相似化合物的比较
- 1-(3-Chloropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane
- 1-(3-Bromopyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane
Comparison:
- Uniqueness: The presence of a fluorine atom in 1-(3-Fluoropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane can significantly alter its electronic properties, making it more reactive in certain chemical reactions compared to its chloro or bromo analogs. Fluorine’s high electronegativity and small size can enhance binding interactions in biological systems, potentially leading to improved efficacy in medicinal applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
(3-fluoropyridin-4-yl)-(4-prop-2-ynyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-2-6-17-7-3-8-18(10-9-17)14(19)12-4-5-16-11-13(12)15/h1,4-5,11H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDDDXLEYVOEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCN(CC1)C(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
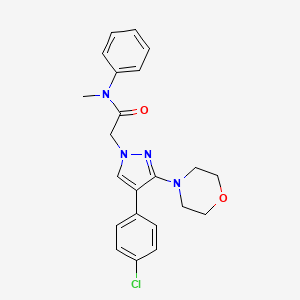

![2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B2552695.png)

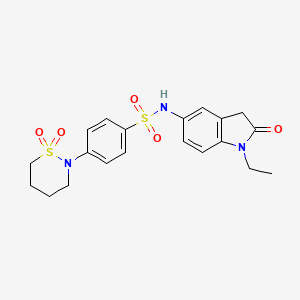
![methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate](/img/structure/B2552699.png)
![1-(1,2-benzoxazol-3-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2552701.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2552705.png)
![3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2552708.png)
![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[2-(morpholin-4-yl)ethyl]amino}prop-2-enenitrile](/img/structure/B2552709.png)
![2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2552712.png)
